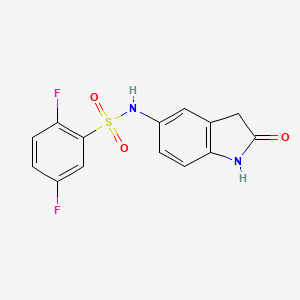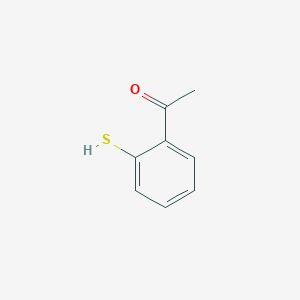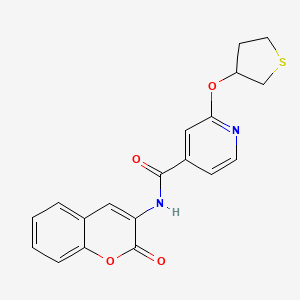![molecular formula C18H25BrN2O3S B2924082 2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380095-46-3](/img/structure/B2924082.png)
2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition leads to the suppression of cell growth and the induction of cell death in cancer cells. In neurological disorders, this compound is believed to work by reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, it has been shown to reduce cell growth and induce cell death. In neurological disorders, it has been shown to reduce inflammation and protect neurons from damage. Inflammation research has also shown that this compound can reduce inflammation in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in lab experiments is its potential in various research applications. It has shown promising results in cancer research, neurological disorders, and inflammation research. However, one limitation is its synthesis method, which requires skilled chemists to synthesize it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for the research of 2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide. In cancer research, further studies are needed to determine its efficacy in treating different types of cancer and its potential side effects. In neurological disorders, more research is needed to fully understand its mechanism of action and potential use in treating various disorders. In inflammation research, further studies are needed to determine its potential use in treating various inflammatory diseases. Overall, the potential of this compound in various research applications warrants further investigation.
Métodos De Síntesis
The synthesis of 2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide involves a multi-step process that includes the use of various reagents and solvents. The precise details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available commercially and requires skilled chemists to synthesize it.
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential use in various scientific research applications, including cancer treatment, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In neurological disorders, it has been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Inflammation research has also shown promising results with this compound, as it has been shown to reduce inflammation in various models.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3S/c1-23-14-2-3-16(19)15(12-14)17(22)20-13-18(4-10-25-11-5-18)21-6-8-24-9-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQQLGDNAOVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)


![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)


![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)